molecular formula C7H14ClNO3 B2460726 4,6-Dimethylmorpholine-2-carboxylic acid hydrochloride CAS No. 1955539-87-3

4,6-Dimethylmorpholine-2-carboxylic acid hydrochloride

Cat. No.: B2460726
CAS No.: 1955539-87-3
M. Wt: 195.64
InChI Key: MNKXWFXGKGCCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethylmorpholine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups at the 4 and 6 positions of the morpholine ring, as well as a carboxylic acid group at the 2 position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethylmorpholine-2-carboxylic acid hydrochloride typically involves the reaction of morpholine with methylating agents to introduce the methyl groups at the 4 and 6 positions. This is followed by the introduction of the carboxylic acid group at the 2 position through carboxylation reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the desired hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylmorpholine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Oxides of the parent compound.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

4,6-Dimethylmorpholine-2-carboxylic acid hydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4,6-Dimethylmorpholine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylmorpholine-2-carboxylic acid hydrochloride
  • 6-Methylmorpholine-2-carboxylic acid hydrochloride
  • Morpholine-2-carboxylic acid hydrochloride

Uniqueness

4,6-Dimethylmorpholine-2-carboxylic acid hydrochloride is unique due to the presence of two methyl groups at the 4 and 6 positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other morpholine derivatives and can result in different pharmacological and chemical properties.

Properties

IUPAC Name

4,6-dimethylmorpholine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-5-3-8(2)4-6(11-5)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKXWFXGKGCCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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